6-(difluoromethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
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Overview
Description
“6-(difluoromethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine” is a chemical compound with the molecular formula C8H8F2N4. Its molecular weight is 198.173 Da . It’s a solid or liquid substance .
Synthesis Analysis
The synthesis of compounds similar to “6-(difluoromethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine” involves difluoromethylation processes based on X–CF2H bond formation . The last decade has seen an increase in metal-based methods that can transfer CF2H to C(sp2) sites in both stoichiometric and catalytic modes .Molecular Structure Analysis
The molecular structure of “6-(difluoromethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine” is based on its molecular formula C8H8F2N4. The InChI code for this compound is 1S/C6H6F2N2/c7-6(8)5-2-1-4(9)3-10-5/h1-3,6H,9H2 .Physical And Chemical Properties Analysis
“6-(difluoromethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine” is a solid or liquid substance . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .Scientific Research Applications
Field
Chemistry, specifically Organic Synthesis .
Application
Difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .
Method
The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .
Results
These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
Fungicidal Activity
Field
Application
A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .
Method
The new compound molecules were obtained by substituting the pyridine group for phenyl in pyrimidifen according to the bioisosterism .
Results
Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .
Safety And Hazards
properties
IUPAC Name |
6-(difluoromethyl)-4-methyl-2H-pyrazolo[3,4-b]pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N4/c1-3-2-4(6(9)10)12-8-5(3)7(11)13-14-8/h2,6H,1H3,(H3,11,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJQMIJIWOTSNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NNC(=C12)N)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586327 |
Source
|
Record name | 6-(Difluoromethyl)-4-methyl-2H-pyrazolo[3,4-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30586327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(difluoromethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine | |
CAS RN |
925146-05-0 |
Source
|
Record name | 6-(Difluoromethyl)-4-methyl-2H-pyrazolo[3,4-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30586327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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